

N,N-Dimethylformamide Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N,N-dimethylformamide;hydrochloride

Cat. No.: B1625242

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylformamide hydrochloride (DMF·HCl) is the hydrochloride salt of N,N-Dimethylformamide (DMF), a widely utilized polar aprotic solvent in industrial and laboratory settings. While DMF is renowned for its versatile applications as a solvent, reagent, and catalyst, its hydrochloride salt presents distinct chemical properties due to the protonation of the amide oxygen. This technical guide provides a detailed overview of N,N-dimethylformamide hydrochloride, encompassing its chemical and physical properties, synthesis, and significant role in organic synthesis, particularly as a precursor to the Vilsmeier reagent. Safety considerations and handling procedures are also addressed to ensure its proper use in a research and development environment.

Introduction

N,N-Dimethylformamide (DMF) is an organic compound with the formula $(CH_3)_2NC(O)H$. Its hydrochloride salt, N,N-dimethylformamide hydrochloride, is formed through the reaction of DMF with hydrochloric acid.^[1] This protonation occurs at the carbonyl oxygen, a key step that activates the molecule for various synthetic applications. The primary significance of DMF·HCl lies in its role as a stable precursor and an active intermediate in formylation reactions, most notably the Vilsmeier-Haack reaction. This guide aims to provide an in-depth technical resource

for professionals working with or considering the use of N,N-dimethylformamide hydrochloride in their research and development endeavors.

Chemical and Physical Properties

A clear distinction must be made between N,N-dimethylformamide and its hydrochloride salt. The addition of hydrogen chloride significantly alters the molecular weight and potentially other physicochemical properties.

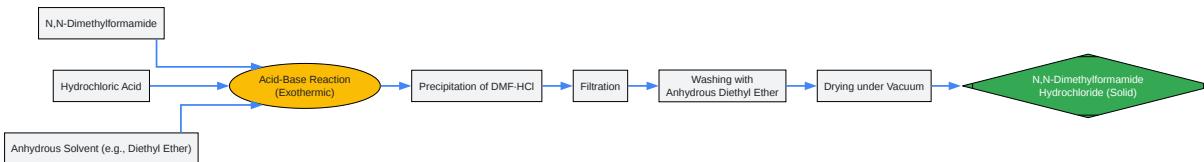
Property	N,N-Dimethylformamide	N,N-Dimethylformamide Hydrochloride
CAS Number	68-12-2	3397-76-0
Molecular Formula	C ₃ H ₇ NO	C ₃ H ₈ CINO
Molecular Weight	73.09 g/mol	109.55 g/mol
Appearance	Colorless liquid with a faint fishy odor	White solid[2]
Boiling Point	153 °C	Decomposes
Melting Point	-61 °C	132 °C (for the related Vilsmeier reagent)[2]
Solubility	Miscible with water and most organic solvents	Soluble in polar organic solvents[2]

Note: Some physical properties for N,N-dimethylformamide hydrochloride are not readily available in the literature and are approximated based on related compounds like the Vilsmeier reagent.

Synthesis and Experimental Protocols

Synthesis of N,N-Dimethylformamide Hydrochloride

The formation of N,N-dimethylformamide hydrochloride is a straightforward acid-base reaction.


Experimental Protocol:

Materials:

- N,N-Dimethylformamide (DMF)
- Concentrated Hydrochloric Acid (HCl) or HCl gas
- Anhydrous diethyl ether

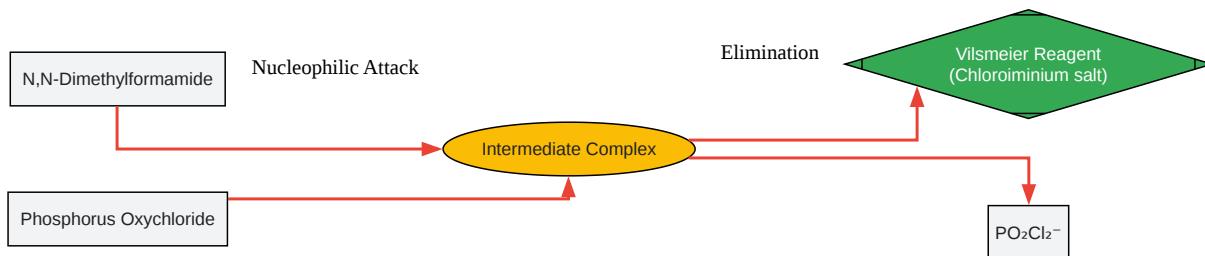
Procedure:

- In a fume hood, dissolve N,N-dimethylformamide in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution while stirring. The reaction is exothermic, so cooling in an ice bath is recommended.
- The N,N-dimethylformamide hydrochloride will precipitate out of the solution as a white solid.
- Collect the solid by filtration.
- Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to obtain pure N,N-dimethylformamide hydrochloride.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for N,N-dimethylformamide hydrochloride.


Role in Organic Synthesis: The Vilsmeier-Haack Reaction

The most prominent application of N,N-dimethylformamide in conjunction with an acid chloride is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds.^[3] In this reaction, DMF is activated by a chlorinating agent, such as phosphorus oxychloride (POCl_3) or oxalyl chloride, to form a chloroiminium salt known as the Vilsmeier reagent.^{[2][4]} N,N-dimethylformamide hydrochloride itself is a key intermediate in the formation of this reagent.

Formation of the Vilsmeier Reagent

The reaction of N,N-dimethylformamide with a chlorinating agent like phosphorus oxychloride generates the electrophilic Vilsmeier reagent.^[4]

Reaction Mechanism:

[Click to download full resolution via product page](#)

Caption: Formation of the Vilsmeier reagent.

Experimental Protocol for a Vilsmeier-Haack Reaction

Formylation of Indole:

Materials:

- Indole
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM)
- Sodium hydroxide (NaOH) solution
- Ice bath

Procedure:

- In a fume hood, cool a solution of N,N-dimethylformamide in dichloromethane in an ice bath.
- Slowly add phosphorus oxychloride to the cooled DMF solution with stirring. The Vilsmeier reagent will form in situ.
- Add a solution of indole in dichloromethane to the reaction mixture dropwise, maintaining the low temperature.
- Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by pouring it into a beaker of crushed ice.
- Neutralize the mixture with a sodium hydroxide solution.
- Extract the product with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain indole-3-carboxaldehyde.

Spectroscopic Data

While specific, high-resolution spectra for isolated N,N-dimethylformamide hydrochloride are not widely published, the spectroscopic characteristics can be inferred from the spectra of N,N-dimethylformamide and the changes expected upon protonation.

- ¹H NMR: In N,N-dimethylformamide, the two methyl groups are non-equivalent due to the partial double bond character of the C-N bond, showing two distinct singlets. Upon protonation to form the hydrochloride, these peaks would be expected to shift downfield due to the increased positive charge on the molecule.
- IR Spectroscopy: The IR spectrum of DMF shows a strong carbonyl (C=O) stretch around 1670 cm^{-1} .^[5] For N,N-dimethylformamide hydrochloride, this peak would be expected to shift to a lower frequency due to the C-O bond becoming more single-bond-like upon protonation of the oxygen. A broad peak corresponding to the O-H stretch of the protonated carbonyl would also be expected.
- Mass Spectrometry: The mass spectrum of N,N-dimethylformamide hydrochloride would likely show the mass of the protonated N,N-dimethylformamide cation.

Safety and Handling

N,N-Dimethylformamide is a substance with notable health risks. It is readily absorbed through the skin and is a known hepatotoxin.^[6] Chronic exposure has been linked to liver damage.^[7] ^[8] Animal studies have suggested potential reproductive toxicity.^[9]

Safety Precautions:

- Always handle N,N-dimethylformamide and its hydrochloride salt in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.

- Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

N,N-Dimethylformamide hydrochloride is a crucial, though often transient, species in organic synthesis. Its primary importance lies in its role as the precursor to the Vilsmeier reagent, a powerful formylating agent. Understanding the properties, synthesis, and safe handling of N,N-dimethylformamide hydrochloride is essential for researchers and professionals in the fields of chemistry and drug development. While much of the available literature focuses on its parent compound, DMF, this guide provides a consolidated resource on the specific characteristics and applications of the hydrochloride salt, highlighting its significance in enabling key chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. N,N-dimethylformamide;hydrochloride | 3397-76-0 | Benchchem [benchchem.com]
2. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
3. ijpcbs.com [ijpcbs.com]
4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
5. Dimethylformamide IR Spectrum: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
6. The potential health risks of N,N-dimethylformamide: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
7. epa.gov [epa.gov]
8. N,N-Dimethylformamide: Uses and Safety Data Sheet_Chemicalbook [chemicalbook.com]
9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [N,N-Dimethylformamide Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1625242#n-n-dimethylformamide-hydrochloride-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com